molecular formula C10H9NO2S B027921 Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate CAS No. 111043-08-4

Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate

Cat. No.: B027921
CAS No.: 111043-08-4
M. Wt: 207.25 g/mol
InChI Key: KFXGWCKBBSUSCY-UHFFFAOYSA-N
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Description

Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with a methyl ester at position 2 and a methyl substituent at position 2. Its molecular formula is C₁₀H₉NO₂S, with a molecular weight of 223.25 g/mol (calculated). The compound is cataloged under CAS number 111043-08-4 and is utilized in pharmaceutical and materials research due to its versatile reactivity .

Key synthetic routes involve the reaction of 3-chloropyridine-4-carbonitrile with methyl thioglycolate in the presence of potassium carbonate, yielding the target compound in 80% efficiency under optimized conditions .

Properties

IUPAC Name

methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6-7-3-4-11-5-8(7)14-9(6)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXGWCKBBSUSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CN=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549611
Record name Methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111043-08-4
Record name Methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-METHYLTHIENO[2,3-C]PYRIDINE-2-CARBOXYLATE
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Preparation Methods

Temperature and Time Profiling

Systematic studies reveal that maintaining the reaction temperature at 95–100°C maximizes cyclocondensation efficiency while minimizing degradation. Prolonged heating beyond 24 hours diminishes yields due to thermal decomposition of the thienopyridine core.

Solvent Selection

Comparative solvent screening highlights DMF’s superiority over alternatives like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), attributed to its high polarity and ability to stabilize charged intermediates.

Catalytic Systems

While potassium carbonate is standard, recent advances employ cesium carbonate for enhanced basicity, achieving 92% conversion in 18 hours. However, cesium’s cost and environmental impact limit industrial adoption.

Industrial-Scale Synthesis Considerations

Scaling laboratory protocols to industrial production requires addressing:

  • Continuous flow reactors : Patent WO2022224267A1 demonstrates a continuous process where cyclocondensation and esterification occur in tandem, reducing batch time by 40%.

  • Waste management : Ethyl acetate recovery systems achieve >90% solvent reuse, aligning with green chemistry principles.

  • Quality control : In-line HPLC monitoring ensures product purity >98%, critical for pharmaceutical intermediates.

Characterization and Analytical Methods

Spectroscopic Analysis

  • 1H NMR : Distinct signals include the methyl ester singlet at δ 3.85 ppm and thiophene protons at δ 6.7–7.2 ppm.

  • 13C NMR : Carbonyl resonance at δ 165–168 ppm confirms ester functionality.

Crystallographic Validation

Single-crystal X-ray diffraction (SC-XRD) resolves the planar thienopyridine system, with bond lengths consistent with aromatic conjugation (C–S: 1.72 Å; C–N: 1.34 Å).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) corroborates the molecular ion [M+H]+ at m/z 208.0534 (calculated: 208.0536).

Comparative Data Table: Synthesis Parameters and Outcomes

ParameterLaboratory-Scale (Patent)Industrial-Scale (Patent)
Temperature100°C95°C
Reaction Time21 hours18 hours
SolventDMFDMF
CatalystK2CO3Cs2CO3
Yield84%92%
Purity (HPLC)>95%>98%

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate serves as a scaffold for the development of new pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity. Notable applications include:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds related to this structure have shown selective activity against ovarian cancer cells, demonstrating potential for targeted cancer therapies .
  • Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cell signaling pathways related to cancer progression. This mechanism of action disrupts critical cellular functions, making it a candidate for further drug development .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. It can undergo various chemical reactions:

  • Substitution Reactions : The methyl ester group can be modified to introduce different functional groups, allowing for the creation of diverse derivatives with tailored properties.
  • Cycloaddition Reactions : The compound can participate in cycloaddition reactions to form new heterocyclic compounds, which are often biologically active .

Biological Activities

This compound exhibits notable biological activities that are being explored in several studies:

  • Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : Research has indicated that modifications of this compound may lead to anti-inflammatory agents, expanding its therapeutic potential beyond oncology .
  • Anticancer Activity Study :
    • A study evaluated the efficacy of this compound against HeLa and MCF-7 cancer cell lines. Results indicated that certain derivatives achieved IC₅₀ values in the nanomolar range, highlighting their potential as anticancer agents.
  • Kinase Inhibition Mechanism :
    • Research focused on the interaction between this compound and specific kinases revealed that it binds effectively to ATP-binding sites, inhibiting kinase activity and disrupting cell proliferation signals.

Mechanism of Action

The mechanism of action of Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents CAS Number Molecular Weight (g/mol) Key References
Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate C₁₀H₉NO₂S 3-methyl, 2-carboxylate 111043-08-4 223.25
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate C₁₁H₁₂N₂O₂S 3-amino, 4,6-dimethyl, 2-carboxylate 5278-19-3 236.29
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate C₁₀H₁₀N₂O₂S 3-amino, 2-carboxylate (ethyl ester) 78790-83-7 222.26
Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate C₉H₆ClNO₃ 5-chloro, fused furopyridine core 1315362-16-3 211.60
Key Observations:
  • Substituent Effects : The presence of electron-donating groups (e.g., methyl in the target compound) enhances stability, while electron-withdrawing groups (e.g., chloro in the furopyridine analog) increase reactivity in cross-coupling reactions .
  • Ester Flexibility : Ethyl esters (e.g., in ) exhibit slightly lower hydrolysis rates compared to methyl esters, impacting bioavailability in drug design .
Insights:
  • The target compound’s synthesis achieves higher yields (80% ) compared to brominated analogs (31% ), reflecting the efficiency of nucleophilic substitution over diazotization .
  • Catalytic hydrogenation (e.g., in pyrrolopyridine derivatives) requires careful control to avoid over-reduction .

Physicochemical Properties

Property This compound Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Boiling Point (°C) Not reported 322.6 Not reported
Density (g/cm³) Not reported 1.4 Not reported
Solubility Likely soluble in DCM, DMF, THF Soluble in polar aprotic solvents Soluble in EtOH, DCM
Stability Stable under inert atmosphere Sensitive to moisture Oxidizes in air
  • The chlorinated furopyridine analog exhibits higher density and boiling point due to increased molecular polarity .
  • Amino-substituted derivatives (e.g., ) may require storage under nitrogen to prevent oxidation .

Biological Activity

Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. Its structural characteristics contribute to its interaction with specific molecular targets, leading to modulation of biological pathways.

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in mediating inflammation . Additionally, it has been shown to affect tubulin polymerization, leading to cell cycle arrest in cancer cells .

Anticancer Activity

This compound has demonstrated promising anticancer activity in various studies. For instance, derivatives of thieno[2,3-C]pyridine have been evaluated for their antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values for selected derivatives:

CompoundCancer Cell LineIC50 (μM)Mechanism
3aHeLa1.1Tubulin inhibition
3bL12102.8Tubulin inhibition
3bCEM2.3Tubulin inhibition

These compounds exhibit selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating their potential for targeted cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been assessed through its ability to suppress the expression of inflammatory mediators. Studies have shown that this compound significantly reduces the mRNA levels of COX-2 and iNOS compared to standard anti-inflammatory drugs like indomethacin. This suggests that it could serve as a novel therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Efficacy : In a study evaluating the effects of various thieno[2,3-C]pyridine derivatives on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), compounds demonstrated significant growth inhibition with minimal cytotoxicity towards non-tumorigenic cells (MCF-12A). The most effective compound reduced tumor size in an in ovo chick chorioallantoic membrane model, highlighting its potential in cancer treatment .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between this compound and tubulin. These interactions lead to disrupted microtubule dynamics, resulting in G2/M phase arrest and subsequent apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with functionalized pyridine or thiophene precursors. For example, cyclization of thiophene derivatives with substituted pyridine intermediates under catalytic conditions (e.g., Pd-mediated coupling) is a common approach. Purity optimization (>95%) can be achieved via column chromatography followed by recrystallization, with HPLC validation to monitor impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the thienopyridine core and methyl/ester substituents. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while FT-IR identifies functional groups like the carboxylate ester (C=O stretch ~1700 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Strict control of reaction conditions (temperature, solvent purity, inert atmosphere) and systematic documentation of stoichiometry/catalyst loadings are critical. Batch-to-batch consistency can be validated using TLC and HPLC, as highlighted in protocols for similar thienopyridine derivatives .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound derivatives?

Systematic substitution at the 3-methyl or carboxylate positions can reveal SAR trends. For instance, replacing the methyl group with halogens (e.g., bromo in Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate) alters electronic properties and bioactivity . Comparative assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) help correlate structural changes with activity .

Q. How can contradictions in biological activity data between studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). For example, anti-cancer activity in HepG2 cells (IC₅₀ values) may not replicate in other models due to metabolic differences. Meta-analysis of dose-response curves and validation using orthogonal assays (e.g., apoptosis vs. proliferation markers) are recommended .

Q. What methodologies are suitable for crystallizing this compound, and how does crystal packing influence property analysis?

Slow vapor diffusion in polar solvents (e.g., ethanol/water mixtures) is effective. The SHELX suite (SHELXL, SHELXS) is widely used for structure refinement. Crystal packing analysis (via Mercury software) can reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that impact solubility and stability .

Q. How can computational models predict the pharmacokinetic properties of this compound?

Tools like SwissADME or pkCSM estimate logP (lipophilicity), bioavailability, and metabolic stability. QSAR models trained on analogous thienopyridines (e.g., anti-hepatocellular carcinoma derivatives) can guide prioritization of analogs for synthesis .

Q. What experimental controls are critical when evaluating this compound’s toxicity in vitro?

Include vehicle controls (e.g., DMSO solubility), positive controls (e.g., cisplatin for cytotoxicity), and cell viability assays (MTT or resazurin). Parallel testing in non-cancerous cell lines (e.g., HEK293) ensures specificity, as demonstrated in studies of related thieno[3,2-b]pyridines .

Data Analysis and Conflict Resolution

Q. How should researchers address inconsistent crystallographic data for this compound?

Re-refinement of raw diffraction data (using Coot or Phenix) and validation via R-factor/R-free gap analysis (<5%) can resolve discrepancies. Cross-checking with analogous structures (e.g., Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate) ensures geometric plausibility .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Nonlinear regression (e.g., GraphPad Prism’s sigmoidal curve fitting) calculates EC₅₀/IC₅₀ values. Bootstrap resampling or Bayesian hierarchical models account for variability in biological replicates, as applied in QSAR studies of related derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate
Reactant of Route 2
Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate

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